tert-Butyl ((1-benzyl-4-(hydroxymethyl)piperidin-4-yl)methyl)carbamate tert-Butyl ((1-benzyl-4-(hydroxymethyl)piperidin-4-yl)methyl)carbamate
Brand Name: Vulcanchem
CAS No.: 493026-45-2
VCID: VC3852280
InChI: InChI=1S/C19H30N2O3/c1-18(2,3)24-17(23)20-14-19(15-22)9-11-21(12-10-19)13-16-7-5-4-6-8-16/h4-8,22H,9-15H2,1-3H3,(H,20,23)
SMILES: CC(C)(C)OC(=O)NCC1(CCN(CC1)CC2=CC=CC=C2)CO
Molecular Formula: C19H30N2O3
Molecular Weight: 334.5 g/mol

tert-Butyl ((1-benzyl-4-(hydroxymethyl)piperidin-4-yl)methyl)carbamate

CAS No.: 493026-45-2

Cat. No.: VC3852280

Molecular Formula: C19H30N2O3

Molecular Weight: 334.5 g/mol

* For research use only. Not for human or veterinary use.

tert-Butyl ((1-benzyl-4-(hydroxymethyl)piperidin-4-yl)methyl)carbamate - 493026-45-2

Specification

CAS No. 493026-45-2
Molecular Formula C19H30N2O3
Molecular Weight 334.5 g/mol
IUPAC Name tert-butyl N-[[1-benzyl-4-(hydroxymethyl)piperidin-4-yl]methyl]carbamate
Standard InChI InChI=1S/C19H30N2O3/c1-18(2,3)24-17(23)20-14-19(15-22)9-11-21(12-10-19)13-16-7-5-4-6-8-16/h4-8,22H,9-15H2,1-3H3,(H,20,23)
Standard InChI Key QYRPBJOQULGMSP-UHFFFAOYSA-N
SMILES CC(C)(C)OC(=O)NCC1(CCN(CC1)CC2=CC=CC=C2)CO
Canonical SMILES CC(C)(C)OC(=O)NCC1(CCN(CC1)CC2=CC=CC=C2)CO

Introduction

Chemical Identity and Structural Features

Molecular Characterization

The compound’s IUPAC name is tert-butyl N-[[1-benzyl-4-(hydroxymethyl)piperidin-4-yl]methyl]carbamate, with the molecular formula C₁₉H₃₀N₂O₃ and a molecular weight of 334.45 g/mol . Key structural elements include:

  • A piperidine ring substituted at the 1-position with a benzyl group.

  • A hydroxymethyl group at the 4-position of the piperidine ring.

  • A tert-butyl carbamate moiety attached via a methylene linker to the 4-position.

Table 1: Key Physicochemical Properties

PropertyValueSource
Density1.083 g/cm³
Boiling Point462.5°C (estimated)
Flash Point233.5°C
SolubilityLow in water; soluble in DCM

Synthesis and Optimization

Synthetic Routes

The synthesis typically involves multi-step reactions:

  • Piperidine Functionalization: Starting with 4-hydroxymethylpiperidine, benzylation introduces the 1-benzyl group under basic conditions (e.g., K₂CO₃) in solvents like dichloromethane (DCM).

  • Carbamate Formation: The hydroxymethyl intermediate reacts with tert-butyl chloroformate (Boc₂O) in the presence of a base (e.g., triethylamine) to install the carbamate group .

Key Reaction Conditions:

  • Benzylation: 1-Benzyl bromide, DCM, 0–25°C, 12–24 hours.

  • Carbamoylation: Boc₂O, triethylamine, DCM, 0°C to room temperature .

Industrial-Scale Production

Industrial methods emphasize continuous flow reactors to enhance yield (≥85%) and purity (>95%). Purification involves recrystallization from ethanol/water mixtures or column chromatography (silica gel, hexane/ethyl acetate) .

Physicochemical and Spectral Properties

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃): δ 7.30–7.20 (m, 5H, benzyl aromatic), 4.50 (s, 1H, -OH), 3.70–3.40 (m, 4H, piperidine and methylene), 1.45 (s, 9H, tert-butyl) .

  • IR (neat): 3400 cm⁻¹ (-OH), 1690 cm⁻¹ (C=O), 1250 cm⁻¹ (C-O) .

Table 2: Comparative Analysis with Analogues

CompoundMolecular WeightKey Functional GroupLogP
tert-Butyl ((1-benzylpiperidin-4-yl)methyl)carbamate304.43 g/molPiperidine, benzyl2.8
This compound334.45 g/molHydroxymethyl2.1

The hydroxymethyl group reduces lipophilicity (LogP 2.1 vs. 2.8), enhancing aqueous solubility .

Biological Activity and Applications

Mechanistic Insights

The compound’s tert-butyl carbamate group acts as a protective moiety, while the hydroxymethyl and benzyl groups facilitate interactions with biological targets:

  • Enzyme Inhibition: Preliminary studies suggest activity against serine proteases and phosphodiesterases, likely due to hydrogen bonding via the hydroxymethyl group .

  • Receptor Modulation: Structural similarity to neuromodulators implies potential CNS applications, though in vivo data remain limited .

Pharmaceutical Relevance

  • Intermediate in Drug Synthesis: Used in the production of kinase inhibitors and G-protein-coupled receptor (GPCR) modulators .

  • Prodrug Design: The carbamate group enables controlled release of active amines under physiological conditions .

Future Directions

  • Structure-Activity Studies: Explore modifications to the hydroxymethyl or benzyl groups to optimize pharmacokinetics.

  • Scale-Up Technologies: Implement microwave-assisted synthesis to reduce reaction times .

  • Therapeutic Exploration: Evaluate efficacy in neurodegenerative or inflammatory models.

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